molecular formula C8H8F3N3O2 B2669784 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1620564-62-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No. B2669784
M. Wt: 235.166
InChI Key: PQBAXIFVHBCZLI-UHFFFAOYSA-N
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Patent
US09446130B2

Procedure details

To a solution of ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (2.28 g, 8.662 mmol) in THF (17 mL) was added 4N LiOH.H2O (726.9 mg, 17.324 mmol) in water (4 mL), then the mixture was stirred at room temperature for 2 h, then acidified with 1N HCl to pH=3. The resulting mixture was extracted with EA and the aqueous phase was directly drying to give 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid without further purification.
Name
ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
726.9 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[N:7]2[CH2:8][CH2:9][CH:10]([C:12]([O:14]CC)=[O:13])[CH2:11][C:6]2=[N:5][N:4]=1.O[Li].O.Cl>C1COCC1.O>[F:18][C:2]([F:1])([F:17])[C:3]1[N:7]2[CH2:8][CH2:9][CH:10]([C:12]([OH:14])=[O:13])[CH2:11][C:6]2=[N:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Quantity
2.28 g
Type
reactant
Smiles
FC(C1=NN=C2N1CCC(C2)C(=O)OCC)(F)F
Name
Quantity
726.9 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EA
CUSTOM
Type
CUSTOM
Details
the aqueous phase was directly drying

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.